

Spectroscopic Analysis of 2-Methylbutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutyronitrile

Cat. No.: B096296

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbutyronitrile** (C_5H_9N), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Chemical Structure

Caption: Chemical structure of **2-Methylbutyronitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the 1H and ^{13}C NMR data for **2-Methylbutyronitrile**.

1H NMR Spectroscopic Data

Table 1: 1H NMR Chemical Shifts and Multiplicities for **2-Methylbutyronitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.55	m	1H	CH
1.63	m	2H	CH ₂
1.32	d	3H	CH-CH ₃
1.08	t	3H	CH ₂ -CH ₃

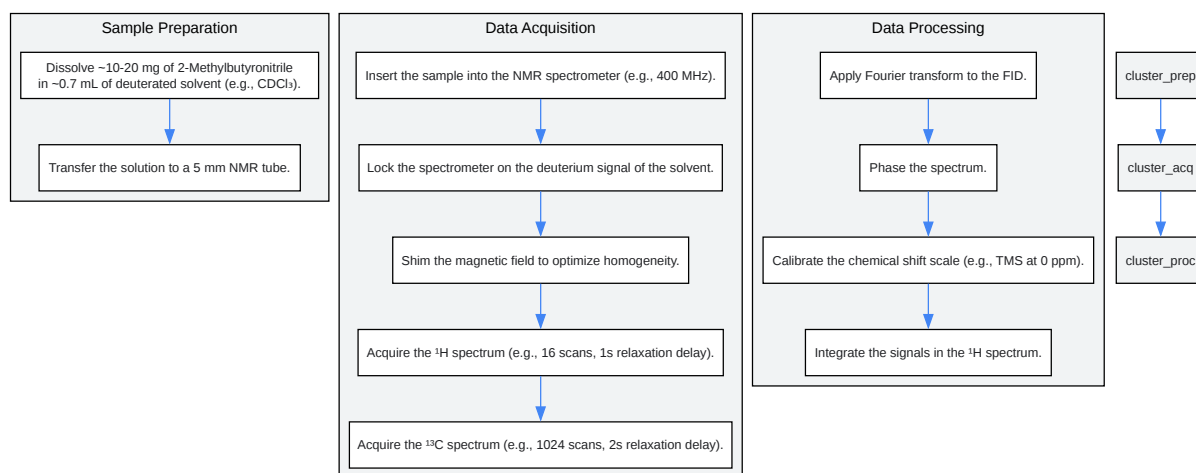
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for **2-Methylbutyronitrile**

Chemical Shift (δ) ppm	Assignment
122.5	CN
34.3	CH
27.5	CH ₂
16.9	CH-CH ₃
11.6	CH ₂ -CH ₃

Experimental Protocol for NMR Spectroscopy

The following provides a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like **2-Methylbutyronitrile**.



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Caption: General workflow for NMR data acquisition.

A solution of **2-Methylbutyronitrile** (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) and transferred to a 5 mm NMR tube. The spectra are typically recorded on a 400 MHz spectrometer. For the ¹H spectrum, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

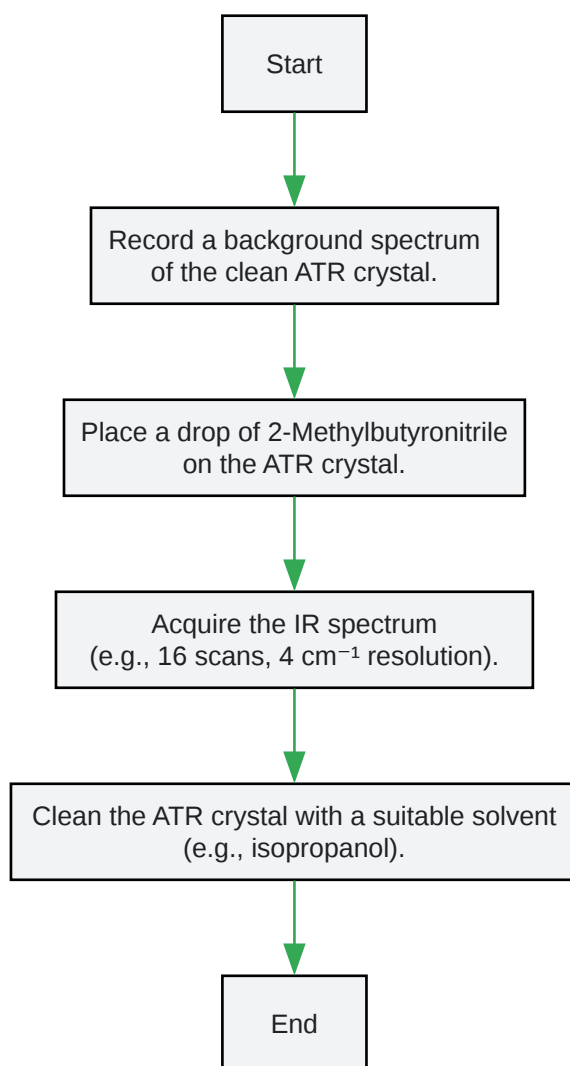
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for **2-Methylbutyronitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2880	Strong	C-H stretch (alkane)
2245	Medium	C≡N stretch (nitrile)
1465	Medium	C-H bend (alkane)
1385	Medium	C-H bend (alkane)

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid samples.



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Caption: Workflow for ATR-IR data acquisition.

A small drop of neat **2-Methylbutyronitrile** is placed directly onto the diamond crystal of an ATR accessory. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

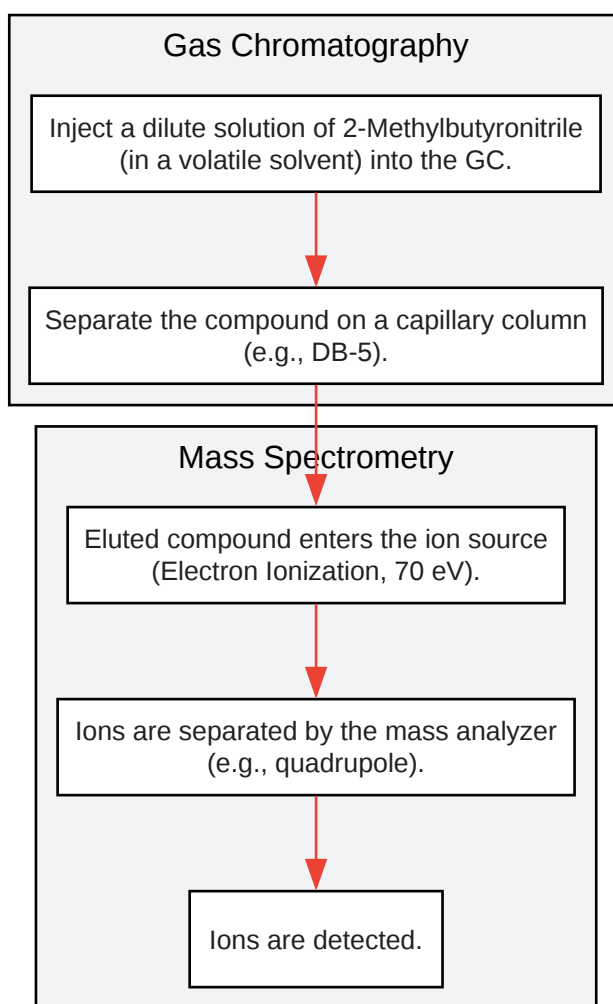
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **2-Methylbutyronitrile**

m/z	Relative Intensity (%)	Proposed Fragment
83	15	$[M]^+$ (Molecular Ion)
55	100	$[M - C_2H_4]^+$
54	40	$[M - C_2H_5]^+$
41	30	$[C_3H_5]^+$
29	25	$[C_2H_5]^+$
27	20	$[C_2H_3]^+$

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like **2-Methylbutyronitrile**.

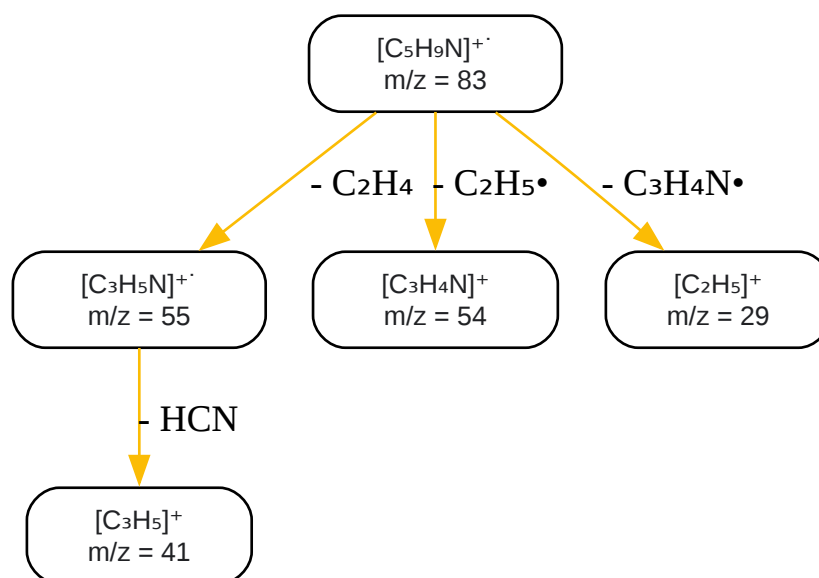


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Caption: General workflow for GC-MS analysis.

A dilute solution of **2-Methylbutyronitrile** in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph equipped with a suitable capillary column. The compound is separated from the solvent and any impurities before entering the mass spectrometer. In the ion source, the molecules are ionized, typically by electron ionization at 70 eV. The resulting ions are then separated by their mass-to-charge ratio and detected.

Proposed Fragmentation Pathway



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Caption: A plausible EI fragmentation pathway for **2-Methylbutyronitrile**.

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Phone: (601) 213-4426

Email: info@benchchem.com